3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine is a chemical compound that has been studied for its potential applications in various fields . It is a core structure that contains different substituents, which can make it either electron deficient or electron rich .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives has been achieved through various methods. One such method involves a one-pot three-component reaction . Another method involves the use of copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds are usually confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives is confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine are complex and can involve multiple steps. For example, the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a two-step process .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives can vary depending on the specific substituents present in the molecule .Scientific Research Applications
Synthesis and Application in Pharmaceuticals
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives have been explored for their potential in pharmaceutical applications. A notable example is their use in the synthesis of antimicrobial agents like Levofloxacin. López-Iglesias et al. (2015) demonstrated a chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, which are key precursors for Levofloxacin, an antimicrobial agent (López-Iglesias et al., 2015). Similarly, Parai and Panda (2009) synthesized 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives as intermediates for Levofloxacin production (Parai & Panda, 2009).
Antimicrobial and Antifungal Applications
Compounds synthesized from 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine have shown antimicrobial effects. Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and tested them for antimicrobial activity, finding potency against both Gram-positive and Gram-negative bacteria (Fang et al., 2011). Mathew et al. (2010) created a series of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, some of which exhibited significant antimicrobial effects (Mathew et al., 2010).
Applications in Herbicide Development
The derivatives of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine have also been explored in the development of herbicides. Huang et al. (2005) synthesized compounds that showed herbicidal activity, with a mode of action identified as inhibition of protoporphyrinogen oxidase (Huang et al., 2005).
Novel Synthesis Methods and Chemical Properties
Innovative synthesis methods for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives have been a focus of research, contributing to the understanding of their chemical properties and potential applications. For instance, a study by 詹淑婷 (2012) developed a new synthesis method for these compounds, indicating their significance in biology and medication (詹淑婷, 2012).
Other Applications
The versatile natureof 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives extends beyond pharmaceuticals and agriculture. Their use as ligands for cations and as reducing agents for precious metal ions has been explored, showcasing their potential in various industrial applications. For example, Wattanathana et al. (2017) discussed the use of benzoxazines, a related class of compounds, in applications such as luminescent materials and cation ligands (Wattanathana et al., 2017).
Chemical Synthesis and Structural Diversity
The chemical synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives often involves innovative approaches, leading to a wide range of structurally diverse compounds. For instance, Liu and Chen (2018) developed a Cu(OAc)2-catalyzed three-component reaction for the efficient synthesis of these compounds, demonstrating their structural diversity and the versatility of synthesis methods (Liu & Chen, 2018).
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMWHIJWZOJWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467167 | |
Record name | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine | |
CAS RN |
575474-01-0 | |
Record name | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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